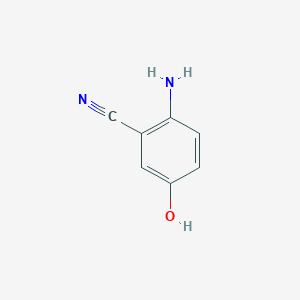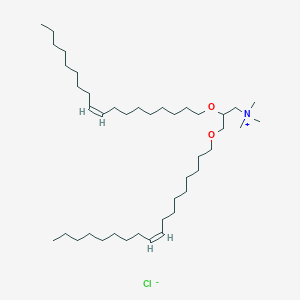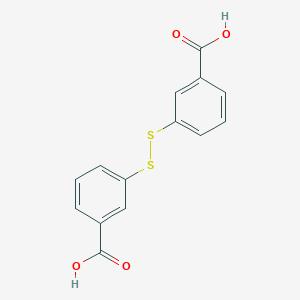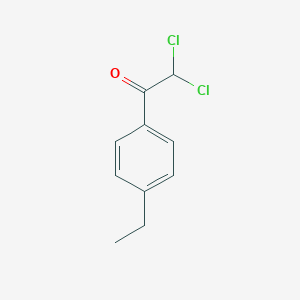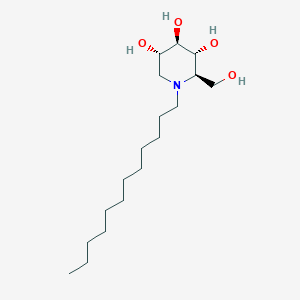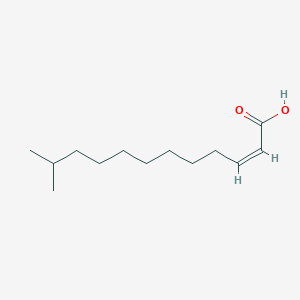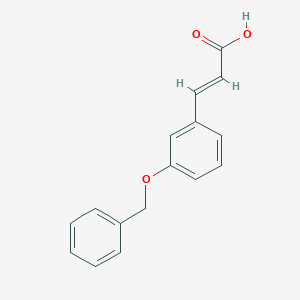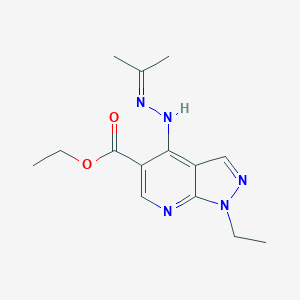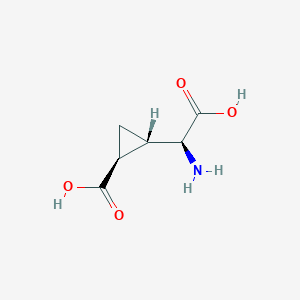
4-Bromo-2-fluorophenylacetic acid
Vue d'ensemble
Description
4-Bromo-2-fluorophenylacetic acid (BFA) is an organic compound with a molecular formula of C8H6BrFO2. It is an aromatic acid and an important intermediate in the synthesis of many pharmaceuticals and other compounds. BFA is used in a variety of applications ranging from the synthesis of drugs and agrochemicals to the production of pesticides and herbicides. It is also used as a catalyst in various chemical reactions. BFA is a versatile compound that is widely used in research and industry.
Applications De Recherche Scientifique
Synthesis and Reactivity
One key area of scientific research involving 4-Bromo-2-fluorophenylacetic acid focuses on its synthesis and application in creating complex organic compounds. For instance, this compound has been utilized in the synthesis of 4-Bromo-2-fluorobiphenyl through a one-pot method using diazotization and coupling reactions. This synthesis approach has been optimized to achieve a significant reduction in the cost of acidic reagents, highlighting the compound's role in cost-effective organic synthesis processes (Li Yong-qiang, 2012). Furthermore, a comparative DFT study has illuminated the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including derivatives similar to this compound. This research provides detailed insights into the molecular behavior of such compounds, emphasizing their structural properties and reactivity descriptors (A. K. Srivastava et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a precursor or intermediate in the synthesis of bioactive molecules. An efficient method for creating a potent BACE1 inhibitor, crucial for Alzheimer's Disease treatment, involves a Friedel-Crafts reaction of 3-bromo-4-fluorophenylacetic acid. This synthesis pathway demonstrates the compound's relevance in developing treatments for neurodegenerative disorders (P. Zhou, M. Malamas, A. Robichaud, 2009).
Analytical Chemistry and Method Development
Analytical applications of this compound involve its use in chromatographic selectivity studies. For example, research on the separation of fluorophenylacetic acid positional isomers has led to the development of chromatographic methods for controlling the purity of starting materials in pharmaceutical synthesis. This work underscores the importance of understanding and controlling positional isomers in drug development processes (Tyson L. Chasse et al., 2007).
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBIYFPZODYMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555124 | |
| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114897-92-6 | |
| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



